2',4'-Dihydroxy-4-methoxychalcone

Übersicht

Beschreibung

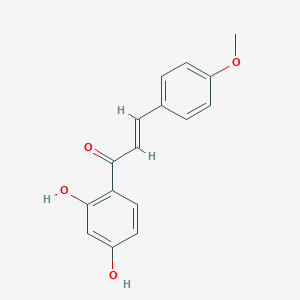

2',4'-Dihydroxy-4-methoxychalcone (C₁₆H₁₄O₄, molecular weight: 270.28 g/mol) is a chalcone derivative characterized by hydroxyl groups at positions 2' and 4' of ring A and a methoxy group at position 4 of ring B (IUPAC name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) . It is a yellow crystalline solid with a melting point of 186°C and moderate solubility in organic solvents such as DMSO and chloroform .

Computational studies identified it as a potent inhibitor of SARS-CoV-2 papain-like protease (PLpro), with a docking score of -8.2 kcal/mol and favorable ADMET profiles (e.g., high plasma protein binding >90%, low blood-brain barrier permeability) . Its hydroxyl and methoxy substituents contribute to hydrogen bonding and hydrophobic interactions with PLpro, making it a candidate for further preclinical evaluation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 2’,4’-Dihydroxy-4-methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol or methanol with a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

This may include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2’,4’-Dihydroxy-4-methoxychalcone can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

Substitution: The hydroxyl and methoxy groups on the aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated chalcones .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have highlighted the potential of 2',4'-dihydroxy-4-methoxychalcone as an anticancer agent. Research indicates that this compound can inhibit cell proliferation across various cancer cell lines:

- Cervical Cancer (HeLa Cells) : Exhibited significant cytotoxic effects with an IC50 value indicating potent activity.

- Colon Cancer (WiDr Cells) : Similar inhibitory effects were observed, suggesting its potential in treating colorectal malignancies.

- Breast Cancer (T47D Cells) : The compound demonstrated effective cell growth inhibition, further supporting its role in cancer therapeutics.

The mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression, including tyrosinase and multidrug resistance-associated proteins (MRPs), which may enhance the efficacy of chemotherapy drugs .

Anti-inflammatory Applications

This compound has shown promise in reducing inflammation. Its ability to inhibit inflammatory pathways makes it a candidate for developing treatments for various inflammatory diseases. The compound's anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit pro-inflammatory enzymes .

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2, the virus responsible for COVID-19. In silico docking studies revealed that this compound effectively binds to the main protease and RNA-dependent RNA polymerase of SARS-CoV-2, indicating its potential as a therapeutic agent against viral infections . The binding energy values obtained from these studies suggest favorable interactions that warrant further in vitro testing.

Skin Health Applications

Due to its inhibitory effects on tyrosinase, this compound is also being investigated for skin health applications. It may serve as a skin-lightening agent by reducing melanin production, thus offering potential benefits for treating hyperpigmentation disorders .

Data Table: Summary of Biological Activities

| Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa (Cervical) | Potent | Inhibition of cell proliferation |

| Anticancer | WiDr (Colon) | Potent | Inhibition of cell proliferation |

| Anticancer | T47D (Breast) | Potent | Inhibition of cell proliferation |

| Anti-inflammatory | Various models | Not specified | Modulation of cytokine production |

| Antiviral | SARS-CoV-2 Proteins | Binding energy: -6.43 kcal/mol | Inhibition of viral proteases |

| Skin Lightening | Tyrosinase Inhibition | Not specified | Reduction in melanin production |

Case Studies

- Inhibition of SARS-CoV-2 : A study conducted during the COVID-19 pandemic demonstrated that this compound could dock effectively with SARS-CoV-2 proteins, suggesting its potential use in treating viral infections associated with immunosuppression .

- Anticancer Efficacy : Research focusing on various cancer cell lines has consistently shown that treatment with this compound leads to significant reductions in cell viability, supporting its development as a novel anticancer therapeutic .

Wirkmechanismus

The mechanism of action of 2’,4’-Dihydroxy-4-methoxychalcone involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. For instance, it may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chlorinated analogs (e.g., 2',4'-dichloro derivative) exhibit enhanced stability due to electron-withdrawing effects .

- Methoxy positioning : 4-Methoxy groups (as in DHMC) improve solubility and binding affinity compared to 3-methoxy derivatives .

Antiviral Activity

In contrast, wighteone, a prenylated isoflavone, showed superior docking scores but higher cytotoxicity risks .

Antidiabetic Activity

In 3T3-L1 adipocytes, 2-chloro-4'-methoxychalcone increased glucose consumption by 40% compared to controls, likely via AMPK pathway activation .

Cytotoxicity and Antioxidant Effects

- The dichloro analog exhibited moderate cytotoxicity (LC₅₀: 20.04 ppm) but good bioactivity due to stabilized keto-enol tautomerism .

- 2',4-Dihydroxy-3-methoxychalcone demonstrated antioxidant activity via hydroxyl radical scavenging, attributed to its electron-donating substituents .

Pharmacokinetic and Toxicity Profiles

DHMC’s low BBB permeability reduces neurotoxicity risks, making it suitable for systemic antiviral applications. However, its environmental toxicity (WGK 3) necessitates careful disposal .

Biologische Aktivität

2',4'-Dihydroxy-4-methoxychalcone is a significant compound belonging to the chalcone family, characterized by its unique molecular structure and diverse biological activities. The compound has garnered attention for its promising pharmacological properties, including anticancer , anti-inflammatory , and antioxidant activities. This article will delve into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . Chalcones are characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy functional groups enhances the biological activity of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | ~130 °C |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including cervical (HeLa) and colon (WiDr) cancer cells. The compound induces apoptosis in malignant cells through several mechanisms:

- Inhibition of Proliferation : Studies have shown that this chalcone derivative inhibits cell proliferation in cancer models.

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased cell death in cancerous cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory mediators such as:

- Prostaglandin E2 (PGE2)

- Nitric Oxide (NO)

- Tumor Necrosis Factor-alpha (TNF-α)

This inhibition is linked to the suppression of cyclooxygenase-2 (COX-2) expression, an enzyme critical in inflammatory processes .

Antioxidant Activity

Chalcones, including this compound, exhibit antioxidant properties that help neutralize free radicals. This activity contributes to their potential protective effects against oxidative stress-related diseases.

The mechanism of action for this compound involves interaction with various biological targets:

- Enzyme Inhibition : The compound modulates the activity of enzymes involved in inflammatory pathways.

- Receptor Interaction : It interacts with receptors that mediate cellular responses to inflammation and apoptosis .

Case Studies and Research Findings

-

Study on Anticancer Effects :

- A study demonstrated that this compound significantly reduced viability in HeLa and WiDr cell lines, indicating its potential as a therapeutic agent against cervical and colon cancers .

- Anti-inflammatory Mechanism :

- Antioxidant Properties :

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2',4'-dihydroxy-4-methoxychalcone via Claisen-Schmidt condensation?

The Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in ethanol with aqueous KOH as a catalyst yields this compound. Reaction time significantly impacts yield: a 48-hour reflux produces a 60.74% yield (yellow-orange solids, m.p. 166–168°C), compared to 11.52% at 24 hours. Purification via preparative TLC (n-hexane:ethyl acetate, 4:3) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- UV-Vis/FTIR : Confirm α,β-unsaturated ketone structure (C=O stretch ~1650 cm⁻¹, conjugated C=C ~1600 cm⁻¹).

- NMR : ¹H-NMR (δ 12.5–13.5 ppm for phenolic -OH; δ 7.5–8.5 ppm for chalcone protons) and ¹³C-NMR (δ 190–200 ppm for ketone carbonyl) .

- GC-MS : Verify molecular ion peaks (m/z 270.28) and fragmentation patterns .

Q. How does solubility impact experimental design for this compound?

The chalcone is soluble in chloroform, DMSO, acetone, and ethyl acetate but insoluble in water. For bioassays, dissolve in DMSO (≤0.1% v/v to avoid cytotoxicity) and dilute in cell culture media. Store at -20°C in desiccated conditions to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of this compound into flavanones/flavones?

- Flavanone synthesis : Acid-catalyzed Oxa-Michael addition (H₂SO₄/EtOH, 24-hour reflux) forms 7-hydroxy-4'-methoxyflavanone (56.67% yield, m.p. 172–174°C) .

- Flavone synthesis : Oxidative cyclization with iodine/DMSO (1:1 molar ratio, 3-hour reflux) produces 7-hydroxy-4'-methoxyflavone (88.31% yield, m.p. 263–265°C). Iodine acts as both oxidant and catalyst, facilitating dehydrogenation .

Q. How can researchers reconcile contradictory bioactivity data across cell lines?

Cytotoxicity assays (e.g., MTT) reveal cell line-dependent effects. For example, 7-hydroxy-4'-methoxyflavone shows IC₅₀ = 25.73 µg/mL (HeLa) vs. 83.75 µg/mL (WiDr). Differences in membrane permeability, metabolic activity, or target protein expression necessitate cross-validation using orthogonal assays (e.g., apoptosis markers, ROS detection) and molecular docking to identify binding affinities .

Q. What computational strategies predict structure-activity relationships (SAR) for chalcone derivatives?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like tubulin or topoisomerases. For example, modifying hydroxyl/methoxy groups (e.g., 2',4'-dihydroxy-3,4-dimethoxychalcone) alters binding to hydrophobic pockets or hydrogen-bonding networks. MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes .

Q. How do substituent positions influence antioxidant or anticancer activity?

- 2',4'-Dihydroxy-4-methoxy substitution : Enhances radical scavenging via phenolic -OH groups and methoxy-mediated electron donation.

- 3,4-Dimethoxy derivatives : Increased lipophilicity improves membrane permeability but may reduce solubility. Bioactivity screens (e.g., DPPH assay for antioxidants; caspase-3 activation for apoptosis) validate these hypotheses .

Q. What protocols address low yield in large-scale chalcone synthesis?

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRQFDIWPRFKSP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13351-10-5 | |

| Record name | 2'4'-Dihydroxy-4-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13351-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.